molecular formula C16H19NO B1517826 3-Amino-2-methyl-1,1-diphenylpropan-2-ol CAS No. 764597-32-2

3-Amino-2-methyl-1,1-diphenylpropan-2-ol

Cat. No. B1517826
CAS RN: 764597-32-2
M. Wt: 241.33 g/mol
InChI Key: WEGIMRRECBCCBS-UHFFFAOYSA-N
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Description

“3-Amino-2-methyl-1,1-diphenylpropan-2-ol” is an organic compound with the molecular formula C16H19NO. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Chemical Synthesis and Reactivity

One notable application of structurally related compounds involves the study of their chemical synthesis and reactivity. For instance, the cleavage of the carbon chain in certain amino-alkyl tertiary carbinols has been explored, demonstrating that substituted 3-amino-1:1-diphenylpropan-1-ols undergo significant transformations when boiled in acid solutions, leading to the production of substituted allylamines. This reaction showcases the compound's potential in synthetic organic chemistry for creating complex molecules from simpler precursors (Adamson, 1949).

Biofuel Production

Another application is in the bioengineering field, where derivatives of 2-methylpropan-1-ol (a molecule closely related to 3-Amino-2-methyl-1,1-diphenylpropan-2-ol) have been engineered for biofuel production. Escherichia coli has been genetically modified to produce isobutanol, a biofuel, from glucose using a pathway involving ketol-acid reductoisomerase and alcohol dehydrogenase enzymes. This research underscores the potential of such compounds in renewable energy production (Bastian et al., 2011).

Antimalarial Activity

Additionally, the synthesis and evaluation of compounds structurally related to 3-Amino-2-methyl-1,1-diphenylpropan-2-ol have been conducted for potential antimalarial applications. For instance, a variety of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum strains. This research highlights the compound's relevance in medicinal chemistry for developing new therapeutic agents (D’hooghe et al., 2011).

Catalysis

Research on transition-metal complexes containing a ligated 2-methyl-3,3-diphenyl-1,3-diphosphapropene skeleton, closely related to the compound , shows applications in catalysis. Such complexes have demonstrated catalytic activity for the Sonogashira coupling reaction, indicating the potential of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol derivatives in facilitating organic synthesis reactions (Liang et al., 2003).

properties

IUPAC Name

3-amino-2-methyl-1,1-diphenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-16(18,12-17)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,18H,12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGIMRRECBCCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C(C1=CC=CC=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-methyl-1,1-diphenylpropan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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